molecular formula C12H17NO2 B1282694 Methyl 3-(benzylamino)butanoate CAS No. 40871-00-9

Methyl 3-(benzylamino)butanoate

Cat. No.: B1282694
CAS No.: 40871-00-9
M. Wt: 207.27 g/mol
InChI Key: BNNDKMWWUARZGQ-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)butanoate is an organic compound with the molecular formula C12H17NO2. It is a methyl ester derivative of 3-(benzylamino)butanoic acid. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Scientific Research Applications

Methyl 3-(benzylamino)butanoate has several applications in scientific research:

Safety and Hazards

“Methyl 3-(benzylamino)butanoate” is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Safety precautions include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wash skin thoroughly after handling and avoid release to the environment . In case of swallowing, it is advised to call a poison center or doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzylamino)butanoate can be synthesized through various methods. One common synthetic route involves the reaction of trans-methyl crotonate with benzylamine. This reaction typically occurs in ethanol and requires heating for about 16 hours . Another method involves the aza-Michael addition of benzylamine to α,β-unsaturated esters, which can be promoted by microwaves or conventional heating using DBU as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of raw materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylamino)butanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles.

    Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of methyl 3-(benzylamino)butanoate involves its interaction with various molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzylamino)propanoate
  • Methyl 3-(phenylamino)butanoate
  • Methyl 3-(benzylamino)pentanoate

Uniqueness

Methyl 3-(benzylamino)butanoate is unique due to its specific structural features, such as the benzylamino group attached to a butanoate backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-(benzylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDKMWWUARZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ru(OCOCH3)2((R)-dm-binap)(20.5 mg, 0.0215 mmol), methyl acetoacetate (500 mg, 4.305 mmol), benzylamine (461 mg, 4.305 mmol) and methanol (2.5 mL) were placed in a 2.5 mL-stainless autoclave under atmosphere of nitrogen, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled down to room temperature, and acetic acid (259 mg, 4.305 mmol) was added thereto. The mixture was further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours. After completion of the reaction, the solvent was removed by evaporation in vacuo, and the residue was purified by column chromatography on silica gel (eluent:hexane ethyl acetate/triethylamine=75/25/5) to give the objective methyl (−)-3-(benzylamino)butanoate (141 mg) as a colorless oil in 15.8% yield. The enantiomeric excess of the resulting methyl (−)-3-(benzylamino)butanoate was determined to be 44.5% ee by HPLC analysis using a CHIRALCEL OD-H column.
[Compound]
Name
Ru(OCOCH3)2((R)-dm-binap)
Quantity
20.5 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
461 mg
Type
reactant
Reaction Step Three
Quantity
259 mg
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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